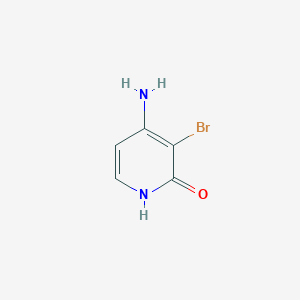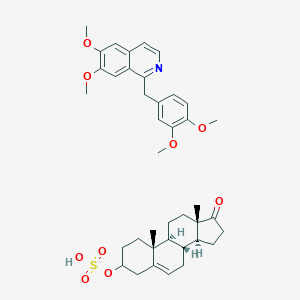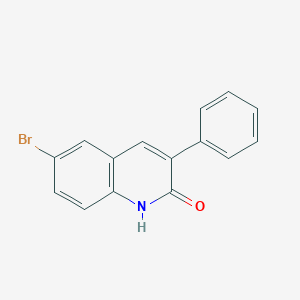
4-Hydroxy-3-propylbenzoate de méthyle
Vue d'ensemble
Description
Methyl 4-hydroxy-3-propylbenzoate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-hydroxy-3-propylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-hydroxy-3-propylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse pharmaceutique
4-Hydroxy-3-propylbenzoate de méthyle: est utilisé comme précurseur dans la synthèse du Gefitinib, un médicament utilisé pour le traitement du cancer du poumon non à petites cellules. Le composé sert de matière première dans une nouvelle voie de synthèse qui comprend des étapes d'alkylation, de nitration, de réduction et de cyclisation pour produire du Gefitinib avec des rendements globaux élevés .
Industrie cosmétique
Connu sous le nom de methylparaben, ce composé est largement utilisé comme agent antimicrobien dans les cosmétiques et les produits de soin personnel. Son efficacité en tant que conservateur s'étend également aux produits alimentaires, assurant une durée de conservation plus longue et une sécurité contre la contamination microbienne .
Nanotechnologie
Dans le domaine de la nanotechnologie, le This compound pourrait être impliqué dans le développement de nano-biosenseurs. Ces capteurs sont conçus pour la détection des changements épigénétiques, tels que la méthylation de l'ADN et la modification des histones, qui sont cruciaux dans la progression du cancer et la résistance aux médicaments. La sensibilité et la spécificité de ces nano-biosenseurs surpassent les outils de diagnostic traditionnels, offrant de nouvelles voies pour un diagnostic précoce et des stratégies thérapeutiques personnalisées .
Applications optiques non linéaires
Les analogues structurels du This compound ont été étudiés pour leur potentiel dans les applications optiques non linéaires. Il s'agit notamment de la génération de la troisième harmonique, qui est importante pour la conversion de fréquence, la technologie laser, la commutation optique et d'autres technologies connexes. Les dérivés du composé peuvent être utilisés pour faire croître des co-cristaux organiques avec des propriétés optiques non linéaires prometteuses .
Chimie analytique
En chimie analytique, le This compound peut être utilisé comme étalon ou composé de référence dans diverses méthodes chromatographiques et spectrométriques. Ses caractéristiques bien définies le rendent adapté à l'étalonnage et au développement de méthodes dans des analyses complexes .
Science des matériaux
Les dérivés du composé présentent également un intérêt en science des matériaux, en particulier dans la synthèse de nouveaux matériaux aux propriétés spécifiques. Par exemple, ses analogues structurels peuvent être utilisés pour créer des co-cristaux organiques avec des caractéristiques physiques et chimiques souhaitées pour des applications avancées .
Conservation des aliments
En tant que methylparaben, il est utilisé comme conservateur dans l'industrie alimentaire. Ses propriétés antimicrobiennes contribuent à prévenir la détérioration et à prolonger la durée de conservation de divers produits alimentaires .
Mécanisme D'action
Target of Action
Methyl 4-hydroxy-3-propylbenzoate, also known as Methylparaben, is primarily used as a preservative in the food, cosmetic, and pharmaceutical industry . Its primary targets are various types of fungi and bacteria, where it acts as an anti-fungal and antimicrobial agent .
Mode of Action
It is known to inhibit the growth of fungi and bacteria, thereby acting as a preservative . It is also known to have an estrogenic effect, mimicking estrogen in rats and having anti-androgenic activity .
Biochemical Pathways
It is known to be involved in the synthesis of methyl benzoate, a major floral scent compound . The coordinated and high-level expression of biosynthetic pathway genes result in the massive emission of floral methyl benzoate .
Pharmacokinetics
Methylparaben exhibits fast absorption, high systemic clearance, a short half-life, and an oral bioavailability of 23% . It permeates the blood-brain barrier (BBB) and is rapidly distributed to all organs . It is readily absorbed from the gastrointestinal tract or through the skin . It is hydrolyzed to p-hydroxybenzoic acid and rapidly excreted in urine without accumulating in the body .
Result of Action
Methylparaben has been found to have cytotoxic effects on keratinocytes in the presence of sunlight . Upon solar irradiation, it mediates DNA damage and modulates esterase metabolism, resulting in skin damage and favoring cancer progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methylparaben. For instance, exposure to sunlight can enhance its cytotoxic effects . Furthermore, its stability and efficacy as a preservative can be affected by the pH, temperature, and other factors of the product it is used in.
Analyse Biochimique
Cellular Effects
The effects of Methyl 4-hydroxy-3-propylbenzoate on various types of cells and cellular processes are still under investigation. Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 4-hydroxy-3-propylbenzoate may change over time. This could include information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl 4-hydroxy-3-propylbenzoate can vary with different dosages in animal models. Studies are needed to identify any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Methyl 4-hydroxy-3-propylbenzoate may be involved in various metabolic pathways. It could interact with certain enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Methyl 4-hydroxy-3-propylbenzoate within cells and tissues are subjects of ongoing research. It may interact with certain transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
The subcellular localization of Methyl 4-hydroxy-3-propylbenzoate and any effects on its activity or function are not fully understood. It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
methyl 4-hydroxy-3-propylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-4-8-7-9(11(13)14-2)5-6-10(8)12/h5-7,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGUEJVSGMTLIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60473099 | |
| Record name | methyl 4-hydroxy-3-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105211-78-7 | |
| Record name | methyl 4-hydroxy-3-propylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60473099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[4-[5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]-1,3,4-oxadiazol-2-yl]phenyl]-N-(4-methylphenyl)aniline](/img/structure/B10601.png)








![4-[(4-Aminophenyl)sulfonyl]-N,N-diethylbenzamide](/img/structure/B10621.png)



